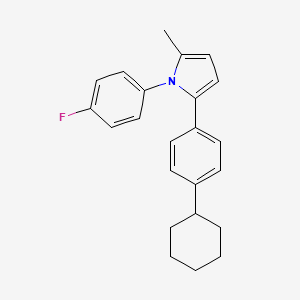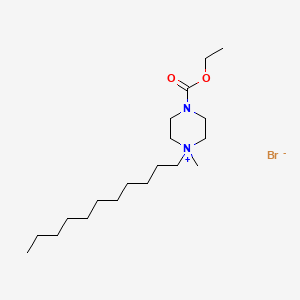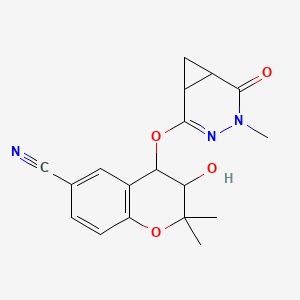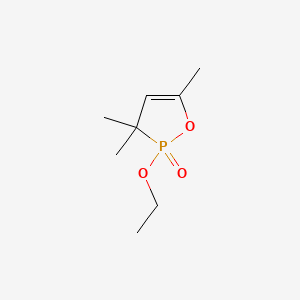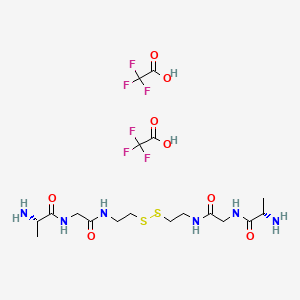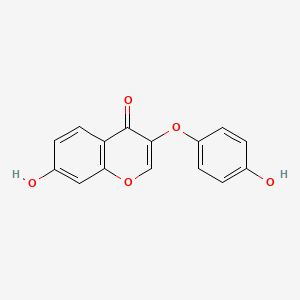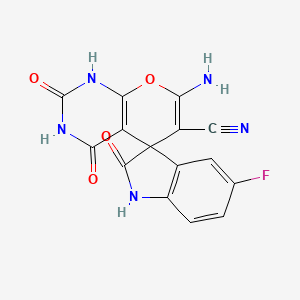
alpha-(4-Chlorophenyl)-alpha,3-dimethyl-2-benzofuranmethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(4-Chlorophenyl)-alpha,3-dimethyl-2-benzofuranmethanol is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzofuran ring system substituted with a chlorophenyl group and a hydroxymethyl group, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(4-Chlorophenyl)-alpha,3-dimethyl-2-benzofuranmethanol typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran core, followed by the introduction of the chlorophenyl and hydroxymethyl groups. The reaction conditions often include the use of strong bases, such as sodium or potassium hydroxide, and organic solvents like dichloromethane or ethanol. The final step usually involves purification through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-(4-Chlorophenyl)-alpha,3-dimethyl-2-benzofuranmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.
Major Products Formed
The major products formed from these reactions include various alcohols, aldehydes, carboxylic acids, and substituted benzofuran derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Alpha-(4-Chlorophenyl)-alpha,3-dimethyl-2-benzofuranmethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of alpha-(4-Chlorophenyl)-alpha,3-dimethyl-2-benzofuranmethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Alpha-(4-Chlorophenyl)-alpha,3-dimethyl-2-benzofuranmethanol can be compared with other similar compounds, such as:
4-Chloro-alpha-pyrrolidinovalerophenone: A synthetic stimulant with a different core structure but similar chlorophenyl substitution.
Alpha-Pyrrolidinohexiophenone: Another synthetic stimulant with a pyrrolidinophenone core.
Chlorfenapyr: A pesticide with a chlorophenyl group but different overall structure and application.
The uniqueness of this compound lies in its benzofuran core and the specific substitution pattern, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
117238-43-4 |
|---|---|
Formule moléculaire |
C17H15ClO2 |
Poids moléculaire |
286.8 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-1-(3-methyl-1-benzofuran-2-yl)ethanol |
InChI |
InChI=1S/C17H15ClO2/c1-11-14-5-3-4-6-15(14)20-16(11)17(2,19)12-7-9-13(18)10-8-12/h3-10,19H,1-2H3 |
Clé InChI |
JYOYTMQUCUHFHT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC2=CC=CC=C12)C(C)(C3=CC=C(C=C3)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





